N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide
Description
N-[4-({8-Chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide (CAS: 728924-41-2) is a heterocyclic compound featuring a quinoxaline core fused with a 1,4-dioxane ring. Its molecular formula is C₁₈H₁₅ClN₄O₅S, with a molecular weight of 434.9 g/mol . The structure includes a sulfamoylphenylacetamide moiety linked to the 8-chloro-substituted dioxinoquinoxaline system. Key synonyms include MLS000776499, CHEMBL1560923, and ZINC3300012 .
The quinoxaline scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. The presence of the sulfamoyl group enhances solubility and binding affinity to biological targets, while the chloro substituent may influence steric and electronic interactions .
Properties
IUPAC Name |
N-[4-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S/c1-10(24)20-11-2-4-12(5-3-11)29(25,26)23-18-17(19)21-13-8-15-16(9-14(13)22-18)28-7-6-27-15/h2-5,8-9H,6-7H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTPGODFLSBUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC4=C(C=C3N=C2Cl)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Dioxin Moiety: The dioxin ring can be introduced via a cyclization reaction involving appropriate diol and halogenated reagents.
Attachment of the Sulfamoyl Group: The sulfamoyl group is usually introduced through a sulfonation reaction using chlorosulfonic acid or a similar reagent.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide exhibit promising anticancer properties. The dioxin and quinoxaline moieties are known for their ability to inhibit specific cancer cell lines. Studies have shown that modifications in the structure can enhance cytotoxic effects against various types of tumors .
Antimicrobial Properties
The sulfamoyl group in this compound suggests potential antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against bacterial strains and fungi, making them candidates for developing new antibiotics .
Pharmacology
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through enzyme inhibition. It has been found to interact with specific enzymes involved in cancer cell proliferation and microbial growth. This interaction can lead to apoptosis in cancer cells and inhibition of bacterial growth .
Biochemical Research
Target Identification
In biochemical studies, this compound has been utilized as a tool for target identification in cellular pathways. By tagging specific proteins or enzymes, researchers can elucidate the pathways involved in disease mechanisms and drug resistance .
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of cell growth in breast cancer cell lines. The study emphasized the importance of the dioxin structure for enhancing activity .
- Antimicrobial Evaluation : A comparative analysis conducted on various sulfamoyl compounds revealed that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 8-chloro group in the target compound enhances electrophilicity compared to dichlorophenyl substituents in urease inhibitors (e.g., Compound 8) .
- Sulfamoyl vs. Sulfanyl : Sulfamoyl groups (as in the target compound) improve solubility, whereas sulfanyl groups (e.g., in BCR-ABL inhibitors) enhance covalent binding to kinase domains .
- Bioactivity: Quinoxaline derivatives with fused dioxane/dioxino rings (e.g., target compound and OLED emitter in ) show dual utility in medicinal and material sciences.
Biological Activity
N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide (CAS No. 728924-41-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₅ClN₄O₅S
- Molecular Weight : 434.85 g/mol
- Structure : The compound features a quinoxaline core and a sulfamoyl group, which are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, studies have shown that derivatives of sulfamoyl phenyl acetamides possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfamoyl group is particularly noted for enhancing antibacterial efficacy.
Enzyme Inhibition
This compound is hypothesized to inhibit specific enzymes crucial for bacterial growth. For example, related compounds have demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar enzyme inhibition capabilities .
Anticancer Potential
The quinoxaline moiety is associated with anticancer activities. Compounds containing this structure have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to the active sites of enzymes like urease and AChE, the compound can disrupt metabolic processes in bacteria.
- Receptor Interaction : The compound may interact with cell surface receptors, altering cellular signaling pathways that lead to antibacterial or anticancer effects.
- Membrane Disruption : Preliminary studies suggest that similar compounds can cause damage to bacterial cell membranes, leading to cell lysis .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[4-({8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}sulfamoyl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves copper-catalyzed coupling reactions between sulfonyl chlorides and aryl amines in green solvents (e.g., ethanol or water). Key steps include:
- Sulfonamide formation : Reacting 8-chloro-1,4-dioxinoquinoxaline-7-sulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography using dichloromethane/ethyl acetate (DCM/EA) gradients to isolate the product .
- Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants.
Reference structural analogs (e.g., N-(4-sulfamoylphenyl)acetamide derivatives) highlight the importance of inert atmospheres (N₂) to prevent oxidation during synthesis .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR spectroscopy : Identify proton environments (e.g., acetamide’s methyl group at ~2.1 ppm, aromatic protons in the quinoxaline ring at 7.0–8.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- Infrared (IR) spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functional groups .
Cross-referencing with the NIST Chemistry WebBook ensures alignment with certified spectral data .
Advanced: How can AutoDock Vina improve binding mode predictions for this compound in target validation studies?
Methodological Answer:
- Grid parameter optimization : Define a search space (e.g., 25 ų box) centered on the target protein’s active site (e.g., kinase ATP-binding pocket). Use AutoDock Tools to generate affinity maps .
- Scoring function calibration : Adjust exhaustiveness (≥50) and num_modes (≥20) to balance accuracy and computational cost .
- Validation : Compare docking poses with X-ray crystallography data (if available) or perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
Contradictions between docking scores and experimental IC₅₀ values may arise due to solvation effects; use explicit solvent MD to refine predictions .
Advanced: How should researchers design experiments to resolve contradictions between in vitro and in silico binding data?
Methodological Answer:
- Control experiments : Test the compound against mutant proteins (e.g., alanine scanning) to validate predicted binding residues .
- Solvent correction : Re-run docking with explicit water molecules or use Poisson-Boltzmann surface area (PBSA) calculations to account for solvation .
- Binding kinetics : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure association/dissociation rates, which may explain discrepancies in static docking models .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) with this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modifications to the quinoxaline (e.g., replacing Cl with F) or acetamide (e.g., N-methylation) moieties .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase activity) or cytotoxicity screens (e.g., colon cancer cell lines) to correlate structural changes with activity .
- Computational SAR : Use QSAR models (e.g., CoMFA or Random Forest) to predict bioactivity based on electronic (HOMO/LUMO) and steric descriptors .
Basic: What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform synthesis/purification in fume hoods to prevent inhalation of fine particulates .
- Spill management : Neutralize spills with activated carbon or vermiculite, followed by disposal in chemical waste containers .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, UV detection at 254 nm) .
- Metabolic stability : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated degradation pathways .
- Light sensitivity : Store samples in amber vials and monitor photodegradation using UV-Vis spectroscopy .
Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate permeability (LogP), bioavailability (Lipinski’s Rule of Five), and toxicity (AMES test) .
- Metabolite prediction : Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites .
- Blood-brain barrier (BBB) penetration : Apply BBB Predictor or molecular dynamics simulations with lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
